4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
4,5-Dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, and a piperazine ring linked to a thiophene-2-carbonyl moiety at position 2. This structure combines aromatic, electron-rich thiophene and rigid benzothiazole systems, which are often associated with pharmacological activity, particularly in kinase inhibition and enzyme targeting .
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-12-5-6-14-16(13(12)2)19-18(24-14)21-9-7-20(8-10-21)17(22)15-4-3-11-23-15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXWHWORMLYYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the condensation of o-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine or its derivatives. The thiophene moiety is incorporated through acylation reactions, using thiophene-2-carbonyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
This analog (C₉H₉ClN₄S, MW 240.71) shares the benzothiazole-piperazine scaffold but lacks the 4,5-dimethyl and thiophene-2-carbonyl substituents. Its synthesis involves direct coupling of piperazine to chlorinated benzothiazole, a simpler route than the multi-step synthesis required for the target compound’s thiophene-carbonyl modification .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
This compound (C₂₄H₂₀N₄OS, MW 412.51) replaces the piperazine-thiophene group with a pyrazoline ring. The pyrazoline moiety introduces hydrogen-bonding capabilities, which may enhance interactions with polar residues in enzyme active sites. However, the rigid pyrazoline structure could limit conformational adaptability compared to the flexible piperazine in the target compound .
Piperazine-Containing Heterocycles
Imidazo[4,5-b]pyridine-based Kinase Inhibitors (e.g., Compound 27g)
Compound 27g (C₂₁H₂₂ClN₉, MW 467.92) features an imidazo[4,5-b]pyridine core and a pyrazin-2-ylmethyl-piperazine group. While both 27g and the target compound utilize piperazine for solubility, the pyrazine substituent in 27g may engage in π-π stacking with kinase ATP-binding pockets, whereas the thiophene-2-carbonyl group in the target compound could prioritize hydrophobic interactions. The dimethyl groups on the benzothiazole in the target compound may further enhance binding specificity by filling hydrophobic pockets .
Phenoxymethybenzoimidazole-Thiazole-Triazole Derivatives (e.g., 9c)
Compound 9c (C₃₄H₂₄BrN₇O₂S, MW 698.57) incorporates a triazole-thiazole-acetamide chain. The acetamide linker in 9c provides hydrogen-bonding sites absent in the target compound, which might improve solubility but reduce metabolic stability.
Structural and Pharmacokinetic Comparisons
*Estimated based on molecular formula C₁₇H₁₈N₄OS₂.
Pharmacological Implications
The 4,5-dimethyl groups on the benzothiazole core in the target compound likely enhance metabolic stability by shielding reactive sites, a feature absent in unchlorinated analogs like 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole . The thiophene-2-carbonyl group’s electron-withdrawing nature may modulate electron density in the piperazine ring, influencing interactions with charged residues in target proteins .
Biological Activity
4,5-Dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzothiazole core , a piperazine ring , and a thiophene moiety , which contribute to its unique chemical properties and biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its anticancer , antimicrobial , and neuropharmacological properties. Below are detailed findings related to these activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited selective cytotoxic activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values ranged from 2.02 µM to 13.65 µM, indicating significant potency compared to standard drugs like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |
|---|---|---|
| A549 | 2.02 | 0.88 |
| HeLa | 2.059 | 0.33 |
| MCF-7 | 13.65 | - |
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with proteins primarily through hydrophobic contacts, which may enhance its anticancer efficacy .
Antimicrobial Activity
Research has also indicated that the compound possesses antimicrobial properties:
- Inhibition of Bacterial Growth : It demonstrated activity against various bacterial strains, comparable to established antibiotics. The structure-activity relationship (SAR) analysis indicated that electron-donating groups significantly enhance antimicrobial activity .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored:
- Anticonvulsant Properties : Some derivatives of benzothiazole have shown anticonvulsant activity in animal models, suggesting that similar compounds may have therapeutic implications for seizure disorders .
Case Studies and Research Findings
- Study on Anticancer Activity : A study synthesized several benzothiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant anticancer activity with low toxicity towards normal cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiophene derivatives, where the presence of thiophene in the structure was crucial for enhancing antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
